molecular formula C17H20BrN3 B5811483 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine

1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine

Cat. No. B5811483
M. Wt: 346.3 g/mol
InChI Key: PORRAMDPAOUVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine, also known as Prazosin, is a medication used to treat high blood pressure and anxiety disorders. It belongs to the class of drugs known as alpha-blockers, which work by relaxing the blood vessels and allowing blood to flow more easily through them. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and biochemical and physiological effects of Prazosin.

Mechanism of Action

1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine works by blocking the action of alpha-adrenergic receptors, which are found in the smooth muscles of blood vessels. By blocking these receptors, this compound causes the muscles to relax, which leads to a decrease in blood pressure. In addition to its effects on blood pressure, this compound also has anxiolytic properties, which may be related to its ability to block the action of adrenaline in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on blood pressure and anxiety, this compound has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of a variety of medical conditions, including cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine as a research tool is its specificity for alpha-adrenergic receptors. This allows researchers to selectively target these receptors and study their effects on various physiological processes. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.

Future Directions

There are many potential future applications for 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine in both clinical and research settings. One area of research that shows promise is the use of this compound in combination with other drugs for the treatment of cancer. Studies have shown that this compound can enhance the effectiveness of chemotherapy drugs by increasing their uptake into cancer cells. Other potential future directions for research on this compound include its use in the treatment of other anxiety disorders, such as social anxiety disorder and generalized anxiety disorder, and its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its specificity for alpha-adrenergic receptors and its ability to reduce inflammation and oxidative stress make it a promising research tool for studying the physiological effects of these receptors. With ongoing research, it is likely that new applications for this compound will continue to be discovered in the future.

Synthesis Methods

1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-pyridinylmethylamine to form the intermediate this compound. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound can reduce the symptoms of PTSD, such as nightmares and flashbacks, by blocking the action of adrenaline in the brain.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORRAMDPAOUVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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